Regioisomeric Purity and Synthetic Utility: 4-Amine vs. 5-Amine Pyrazole Core
The defining structural feature of the target compound is its 4-amino substitution. The closest commercial regioisomer, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-42-3), presents the amine para to the N-methyl group. This isomer has different computed electronic properties. While direct head-to-head biological or reactivity data for these two specific compounds is absent from the peer-reviewed literature, the position of the amine is known to critically control the regioselectivity of subsequent chemical transformations on the pyrazole core, such as electrophilic aromatic substitution and palladium-catalyzed cross-couplings .
| Evidence Dimension | Amine Substitution Position (Reactivity & Derivatization Vector) |
|---|---|
| Target Compound Data | Primary amine at the 4-position of the pyrazole ring. LogP: 2.05, TPSA: 43.84 Ų |
| Comparator Or Baseline | 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-42-3). Primary amine at the 5-position. XLogP3-AA: 2.1, TPSA: 43.8 Ų [1] |
| Quantified Difference | Δ LogP: ~0.05 (comparable lipophilicity). Key difference is the spatial orientation of the amine, which alters the accessibility and electronics of the C-5 vs. C-4 positions for further functionalization. No quantified reactivity ratio is available. |
| Conditions | Computed chemical properties; synthetic utility context. |
Why This Matters
The 4-amino position is crucial for synthesizing pyrazolo[4,3-c]pyridine and related fused heterocycles, a core structure in numerous kinase inhibitors, making the 5-amino isomer a non-viable starting material for these specific programs.
- [1] PubChem. Compound Summary for CID 13324829, '3-cyclohexyl-1-methyl-1H-pyrazol-5-amine'. National Center for Biotechnology Information. Accessed 2026-04-26. View Source
